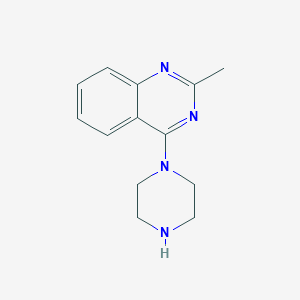

2-methyl-4-(piperazin-1-yl)quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-4-(piperazin-1-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(piperazin-1-yl)quinazoline typically involves the reaction of 2-chloromethyl-4-methylquinazoline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperazine group at position 4 and the methyl group at position 2 modulate reactivity:

-

Piperazine Functionalization : The piperazine nitrogen can undergo alkylation or acylation. For example, reaction with benzyl chloride or acetic anhydride yields N-alkyl/aryl derivatives .

-

Quinazoline Ring Substitution : Electrophilic substitution on the quinazoline core is directed by the electron-withdrawing nitrogen atoms. Nitration occurs preferentially at position 6 or 8 under acidic conditions (e.g., fuming HNO₃/H₂SO₄) .

Example Reaction

Reaction of 2-methyl-4-(piperazin-1-yl)quinazoline with benzyl bromide in isopropanol yields N-benzyl-piperazinyl derivatives (85% yield) .

Oxidation and Reduction

-

Methyl Group Oxidation : The 2-methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic medium, forming 2-carboxy-4-(piperazin-1-yl)quinazoline .

-

Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazoline ring to a tetrahydroquinazoline derivative, enhancing solubility .

Conditions and Products

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 2-Carboxy-4-(piperazin-1-yl)quinazoline | 70% |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | Tetrahydroquinazoline derivative | 90% |

Cross-Coupling Reactions

The quinazoline ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids. For instance, coupling with 4-ethoxycarbonylphenyl boronic acid pinacol ester introduces aryl groups at position 6 or 7 .

Typical Protocol

-

React this compound with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.

-

Add aryl boronic acid and heat at 90°C for 12 hours.

Electrophilic Aromatic Substitution

Nitration and sulfonation occur at electron-rich positions:

-

Nitration : Produces 6-nitro-2-methyl-4-(piperazin-1-yl)quinazoline using HNO₃/H₂SO₄ .

-

Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at position 7 .

Regioselectivity

Nitration follows the order: position 8 > 6 > 5 > 7 > 4 > 2 .

Alkylation and Acylation of Piperazine

The piperazine moiety undergoes:

-

Alkylation : With alkyl halides (e.g., methyl iodide) to form N-alkyl-piperazinyl derivatives.

-

Acylation : With acyl chlorides (e.g., acetyl chloride) to yield amides .

Synthetic Example

Treatment with acetyl chloride in DCM/TEA produces 4-(4-acetylpiperazin-1-yl)-2-methylquinazoline (88% yield) .

Ring-Opening and Rearrangement

Under strong alkaline conditions (e.g., NaOH/EtOH), the quinazoline ring undergoes hydrolysis to form anthranilic acid derivatives .

Comparative Reactivity with Analogues

| Compound | Reactivity at Position 4 | Preferred Reaction Type |

|---|---|---|

| This compound | Nucleophilic substitution | Piperazine alkylation |

| 4-Chloroquinazoline | Electrophilic substitution | Suzuki coupling |

| 2-Phenylquinazoline | Electrophilic nitration | Nitration at position 6 |

Key Findings

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is primarily investigated for its potential as a therapeutic agent in treating various diseases:

- Oncology : Research indicates that derivatives of quinazoline, including 2-methyl-4-(piperazin-1-yl)quinazoline, exhibit anti-cancer properties. They are studied for their ability to inhibit specific kinases involved in tumor growth and angiogenesis, making them promising candidates for cancer treatment .

- Neurological Disorders : The compound's interaction with serotonin receptors positions it as a potential candidate for developing new antidepressants that may offer fewer side effects compared to traditional treatments . Its piperazine moiety is particularly significant in modulating neurotransmitter systems, which could lead to advancements in treating anxiety and mood disorders .

Antidepressant Research

The compound has been explored for its effects on serotonin receptors, which play a crucial role in mood regulation. Studies suggest that modifications to the quinazoline structure can enhance its affinity for these receptors, potentially leading to the development of novel antidepressant medications with improved efficacy and reduced side effects compared to existing therapies .

Neuropharmacology

In neuropharmacology, this compound is investigated for its capacity to modulate various neurotransmitter systems. This modulation is crucial for developing treatments for conditions such as anxiety and depression. The piperazine group contributes significantly to the compound's neuroactive properties, allowing researchers to explore its potential in treating psychiatric disorders .

Drug Design and Structure-Activity Relationship Studies

Researchers utilize this compound in structure-activity relationship studies to design more effective drugs. By systematically modifying the chemical structure, scientists aim to optimize the compound's efficacy while minimizing toxicity. This approach has led to the discovery of several potent analogs with enhanced biological activity against various targets .

Antibacterial Activity

Emerging studies have highlighted the antibacterial properties of quinazoline derivatives, including this compound. These compounds have shown effectiveness against drug-resistant bacterial strains by inhibiting critical bacterial enzymes and processes . The need for new antibacterial agents due to rising antibiotic resistance underscores the significance of this research area.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-methyl-4-(piperazin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloromethyl-4-methylquinazoline

- 4-Methylquinazoline

- 2-Methylquinazoline

Uniqueness

2-methyl-4-(piperazin-1-yl)quinazoline is unique due to the presence of the piperazine ring, which imparts distinct biological activities and enhances its potential as a therapeutic agent. The combination of the quinazoline core with the piperazine moiety provides a versatile scaffold for the development of new drugs and materials .

Biologische Aktivität

2-Methyl-4-(piperazin-1-yl)quinazoline is a quinazoline derivative that has garnered attention due to its diverse biological activities. Quinazolines are known for their potential as therapeutic agents, particularly in oncology, infectious diseases, and other medical applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Quinazoline derivatives, including this compound, have shown promising anticancer properties. Studies indicate that compounds with quinazoline moieties can inhibit various cancer cell lines through multiple mechanisms, including kinase inhibition and disruption of tubulin polymerization.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 2.09 | EGFR inhibition |

| Other quinazolines | DU145 (prostate cancer) | Varies | Kinase inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Research indicates that quinazoline derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Pathogen Tested | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 4 | Moderate |

| Other derivatives | Mycobacterium tuberculosis | Varies | Significant |

The mechanisms through which this compound exerts its biological effects involve:

- Kinase Inhibition : The compound is known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation and survival.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and function, contributing to its antibacterial efficacy.

- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives may modulate inflammatory pathways, providing additional therapeutic benefits.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

Study 1: Anticancer Efficacy

In a recent study published in Cancer Research, researchers synthesized a series of quinazoline derivatives and tested their effects on pancreatic cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability at low concentrations (IC50 = 2.09 µM), demonstrating its potential as an anticancer agent .

Study 2: Antimicrobial Properties

A study focused on the antimicrobial activity of quinazoline derivatives against drug-resistant bacterial strains found that this compound showed potent activity against Staphylococcus aureus with an MIC value of 4 µg/mL. This highlights its potential application in treating infections caused by resistant strains .

Eigenschaften

IUPAC Name |

2-methyl-4-piperazin-1-ylquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-10-15-12-5-3-2-4-11(12)13(16-10)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIQEDGYIBDSSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.